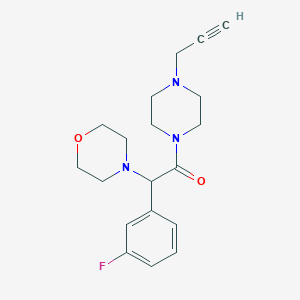

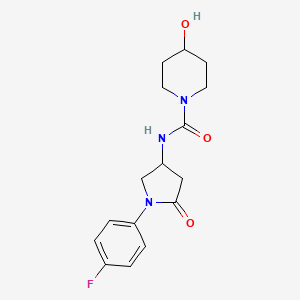

2-(3-Fluorophenyl)-2-morpholin-4-yl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(3-Fluorophenyl)-2-morpholin-4-yl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a morpholine ring, a piperazine ring, and a prop-2-ynyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Applications De Recherche Scientifique

Efficient Synthesis and Receptor Antagonist Applications

An efficient synthesis method for NK(1) receptor antagonist Aprepitant, which shares structural similarities with the compound , highlights the importance of specific functional groups for binding to biological targets. This synthesis pathway demonstrates the compound's potential application in creating receptor antagonists for therapeutic uses (Brands et al., 2003).

Stereospecific Reduction and Metabolic Studies

Research on a potent kinesin spindle protein (KSP) inhibitor, similar in structure, underscores the significance of the compound's potential metabolic transformations and its implications for cancer treatment. The stereospecific reduction of this compound in human tissues indicates its role in drug metabolism and the design of biologically active metabolites (Li et al., 2010).

Antitumor Activity

The synthesis and antitumor activity of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a compound with structural similarities, suggest the potential of such molecules in inhibiting the proliferation of various cancer cell lines, thereby offering a pathway to novel anticancer agents (Tang & Fu, 2018).

Catalytic Enantioselective Synthesis

The catalytic enantioselective synthesis of morpholinones, leveraging a compound structurally related to the query compound, reveals its potential application in the synthesis of pharmacologically relevant compounds. This synthesis approach provides access to chiral morpholinones, a key pharmacophore in numerous drugs (He et al., 2021).

Molecular Docking and Antibacterial Activity

Studies involving novel synthesized pyrazole derivatives that include morpholinophenyl groups indicate the use of such compounds in antimicrobial applications. Molecular docking studies help in understanding the binding interactions with bacterial proteins, pointing towards the compound's role in developing new antibacterial agents (Khumar et al., 2018).

Propriétés

IUPAC Name |

2-(3-fluorophenyl)-2-morpholin-4-yl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2/c1-2-6-21-7-9-23(10-8-21)19(24)18(22-11-13-25-14-12-22)16-4-3-5-17(20)15-16/h1,3-5,15,18H,6-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINMGSXDLVAPQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C(=O)C(C2=CC(=CC=C2)F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949986.png)

![N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2949990.png)

![3-(2-chlorobenzyl)-8-fluoro-5-(2-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2949992.png)

![N-{3'-acetyl-1-butyl-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2950001.png)

![N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2950002.png)

![Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate](/img/structure/B2950004.png)

![8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2950008.png)